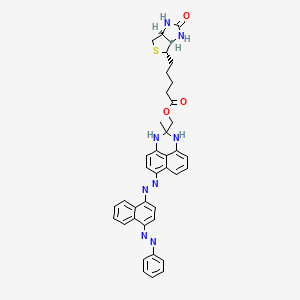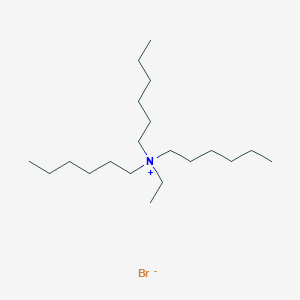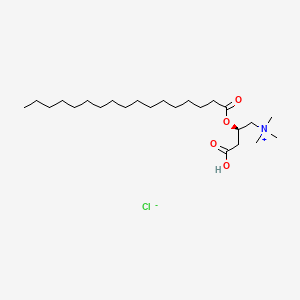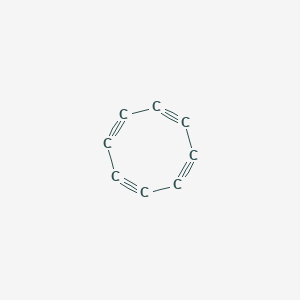
SenTraGortrade mark Cell Senescence Reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SenTraGor™ Cell Senescence Reagent is a specialized chemical reagent designed for the detection of senescent cells. Senescent cells are cells that have stopped dividing and exhibit changes in gene expression and function. SenTraGor™ is particularly effective in detecting lipofuscin, a nondegradable lysosomal marker of cellular senescence . This reagent is a biotinylated analog of Sudan Black B and can be used in various biological materials, including cell cultures, fresh and frozen tissues, and fixed embedded samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: SenTraGor™ is synthesized through a series of chemical reactions involving the conjugation of Sudan Black B derivative with biotin. The synthetic route typically involves the following steps:
Diazotization: The starting material, naphthylamine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form the Sudan Black B derivative.
Biotinylation: The Sudan Black B derivative is conjugated with biotin under specific reaction conditions to form the final product.
Industrial Production Methods: The industrial production of SenTraGor™ involves scaling up the synthetic route mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use. The production process includes rigorous quality control measures to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions: SenTraGor™ undergoes several types of chemical reactions, including:
Oxidation: The reagent can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Substitution: The biotinylated analog can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize SenTraGor™.
Substitution Reagents: Various nucleophiles can participate in substitution reactions with the biotinylated analog.
Major Products:
Oxidation Products: Oxidized derivatives of SenTraGor™.
Substitution Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
SenTraGor™ has a wide range of scientific research applications, including:
Chemistry: Used as a staining reagent for detecting lipofuscin in chemical studies.
Biology: Employed in cell biology to identify and study senescent cells in various biological samples.
Medicine: Utilized in medical research to investigate age-related diseases and conditions associated with cellular senescence.
Wirkmechanismus
SenTraGor™ exerts its effects by binding to lipofuscin, a nondegradable lysosomal marker of cellular senescence. The biotinylated analog of Sudan Black B allows for the detection of lipofuscin through various techniques, including immunohistochemistry, flow cytometry, and immunofluorescence analysis. The reagent can be detected using an anti-biotin antibody, enabling precise visualization of senescent cells .
Vergleich Mit ähnlichen Verbindungen
Sudan Black B: A non-biotinylated analog used for similar staining purposes.
X-gal: A chromogenic substrate used for detecting senescence-associated β-galactosidase activity.
Fluorescein diacetate: A fluorescent dye used for detecting cell viability and senescence.
Uniqueness of SenTraGor™: SenTraGor™ is unique due to its biotinylated structure, which allows for highly specific and sensitive detection of lipofuscin in senescent cells. Unlike other compounds, SenTraGor™ can be used in a wide range of biological materials and is compatible with multiple detection techniques .
Eigenschaften
Molekularformel |
C39H38N8O3S |
|---|---|
Molekulargewicht |
698.8 g/mol |
IUPAC-Name |
[2-methyl-6-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]-1,3-dihydroperimidin-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C39H38N8O3S/c1-39(23-50-35(48)17-8-7-16-34-37-33(22-51-34)40-38(49)41-37)42-31-15-9-14-27-30(20-21-32(43-39)36(27)31)47-46-29-19-18-28(25-12-5-6-13-26(25)29)45-44-24-10-3-2-4-11-24/h2-6,9-15,18-21,33-34,37,42-43H,7-8,16-17,22-23H2,1H3,(H2,40,41,49)/t33-,34-,37-,39?/m0/s1 |
InChI-Schlüssel |
NCGWNTJOKSLKQK-UCRUJIFESA-N |
Isomerische SMILES |
CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)COC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8 |
Kanonische SMILES |
CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)COC(=O)CCCCC7C8C(CS7)NC(=O)N8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)




![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)
